3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied in the literature . For instance, an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Chemical Reactions Analysis
The compound is likely to participate in cross-coupling reactions, as suggested by studies on similar compounds . Six new structures of this type have been synthesized .Scientific Research Applications
Synthesis and Chemical Properties
Research has highlighted the synthesis of various derivatives with structural similarities to the compound , emphasizing their potential for diverse biological activities. The synthesis processes often involve complex reactions, demonstrating the compound's involvement in the development of novel pharmacological agents. For instance, studies have explored the synthesis of piperidine-based derivatives, showcasing their relevance in medicinal chemistry through anti-arrhythmic activities and other pharmacological properties (Abdel‐Aziz et al., 2009).
Biological Activities
Extensive research has been conducted on the biological activities of compounds structurally related to or incorporating elements of the specified compound, revealing a broad spectrum of pharmacological properties. These include antimicrobial, antifungal, anticancer, and antioxidant activities. For example, a series of sulfonamides incorporating similar moieties was investigated for their inhibition properties against human carbonic anhydrase isozymes, showing significant inhibitory activities and potential for cancer treatment (Alafeefy et al., 2015).
Pharmacological Evaluation
Further studies have evaluated the pharmacological applications of derivatives, focusing on their potential as antimicrobial and antifungal agents. The evaluation of novel thiazolo-[1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives has demonstrated significant biological activity against various microorganisms, highlighting the compound's relevance in developing new therapeutic agents (Suresh et al., 2016).
Mechanism of Action
Target of Action
It is known that benzothiadiazole-based compounds are often used in the detection of primary aromatic amines .
Mode of Action
The compound interacts with its targets through a process known as static quenching. This involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and primary aromatic amines .
Biochemical Pathways
The compound’s ability to detect primary aromatic amines suggests it may interact with biochemical pathways involving these molecules .
Pharmacokinetics
The compound’s high stability, high porosity, and high fluorescence performance suggest it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in the detection of primary aromatic amines. It exhibits high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .
Properties
IUPAC Name |
5-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-25-21(29)27(16-7-3-2-4-8-16)19(22-25)15-6-5-11-26(13-15)20(28)14-9-10-17-18(12-14)24-30-23-17/h2-4,7-10,12,15H,5-6,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBFLHZUISYYPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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